molecular formula C16H11N3O4 B15214371 2-(4-Hydroxy-3-nitrostyryl)quinazolin-4(1H)-one

2-(4-Hydroxy-3-nitrostyryl)quinazolin-4(1H)-one

Cat. No.: B15214371
M. Wt: 309.28 g/mol
InChI Key: AFXHRVVWIVWNRH-SOFGYWHQSA-N
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Description

2-(4-Hydroxy-3-nitrostyryl)quinazolin-4(1H)-one is an organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a styryl group substituted at the second position and a hydroxy and nitro group on the styryl moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-3-nitrostyryl)quinazolin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the quinazolinone core, which can be derived from anthranilic acid or its derivatives.

    Formation of Quinazolinone Core: The anthranilic acid derivative undergoes cyclization with formamide or a similar reagent to form the quinazolinone core.

    Styryl Group Introduction: The styryl group is introduced via a condensation reaction between the quinazolinone core and a suitable aldehyde, such as 4-hydroxy-3-nitrobenzaldehyde.

    Reaction Conditions: The condensation reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent, such as ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. This can include the use of more efficient catalysts, improved purification techniques, and scalable reaction setups.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-3-nitrostyryl)quinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas, sodium borohydride, or lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino-substituted quinazolinones.

    Substitution: Ether or ester derivatives.

Scientific Research Applications

2-(4-Hydroxy-3-nitrostyryl)quinazolin-4(1H)-one has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Used in the development of novel materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-3-nitrostyryl)quinazolin-4(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The styryl group can also play a role in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    2-Styrylquinazolin-4(1H)-one: Lacks the hydroxy and nitro groups, resulting in different chemical and biological properties.

    4-Hydroxyquinazolin-2(1H)-one:

    3-Nitro-2-styrylquinazolin-4(1H)-one: Similar structure but with different substitution patterns, leading to variations in reactivity and biological activity.

Uniqueness

2-(4-Hydroxy-3-nitrostyryl)quinazolin-4(1H)-one is unique due to the presence of both hydroxy and nitro groups on the styryl moiety, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C16H11N3O4

Molecular Weight

309.28 g/mol

IUPAC Name

2-[(E)-2-(4-hydroxy-3-nitrophenyl)ethenyl]-3H-quinazolin-4-one

InChI

InChI=1S/C16H11N3O4/c20-14-7-5-10(9-13(14)19(22)23)6-8-15-17-12-4-2-1-3-11(12)16(21)18-15/h1-9,20H,(H,17,18,21)/b8-6+

InChI Key

AFXHRVVWIVWNRH-SOFGYWHQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)/C=C/C3=CC(=C(C=C3)O)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C=CC3=CC(=C(C=C3)O)[N+](=O)[O-]

Origin of Product

United States

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